7-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
7-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives: This involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Aza-Michael addition: This step involves the addition of diamines to sulfonium salts to form the desired piperazine derivatives.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening and parallel synthesis techniques to identify the most efficient synthetic routes.
Chemical Reactions Analysis
Types of Reactions
7-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
7-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as a therapeutic agent due to its biological activity.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
Gefitinib: A quinazoline derivative used as an anticancer agent.
Erlotinib: Another quinazoline-based anticancer drug.
Lapatinib: A quinazoline derivative used in the treatment of breast cancer.
Uniqueness
What sets 7-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other quinazoline derivatives.
Properties
Molecular Formula |
C29H30N4O4 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
7-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C29H30N4O4/c1-19-5-4-6-26(20(19)2)31-13-15-32(16-14-31)27(34)22-9-12-24-25(17-22)30-29(36)33(28(24)35)18-21-7-10-23(37-3)11-8-21/h4-12,17H,13-16,18H2,1-3H3,(H,30,36) |
InChI Key |
DFLKMEHZKNSGIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
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